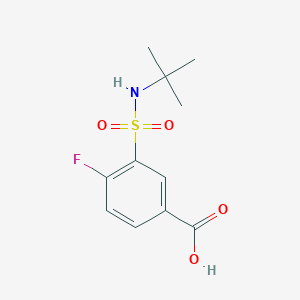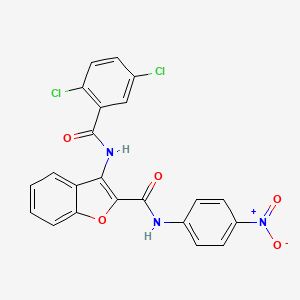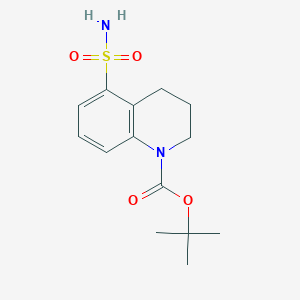
3-(Tert-Butylsulfamoyl)-4-Fluorbenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride
The paper discusses the synthesis and properties of a new fluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), which exhibits high thermal stability and resistance to hydrolysis. This compound is highlighted for its potential in various fluorination reactions, including the conversion of carboxylic groups to CF(3) groups, which is relevant to the synthesis of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid. The study provides insights into the fluorination mechanism and the influence of substituents on the reactivity and stability of the compound .
Bismuth-based cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid
This paper presents a method for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid using bismuth-based C-H bond activation and CO2 insertion chemistry. The process involves intermediates such as the oxyaryl dianion and the oxyarylcarboxy dianion. The study also explores the reactivity of the oxyarylcarboxy dianion, including its decarboxylation and reaction with trimethylsilyl chloride. Although the specific compound 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid is not directly mentioned, the methodology could be relevant for its synthesis, considering the structural similarities .
Synthesis Analysis
The synthesis of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid could potentially be achieved by applying the fluorination capabilities of Fluolead, as described in the first paper. The fluorination of carboxylic groups to CF(3) groups suggests that similar methodologies could be adapted to introduce a fluorine atom into the benzoic acid framework. Additionally, the bismuth-based cyclic synthesis approach from the second paper could offer a route for constructing the tert-butyl moiety on the benzoic acid scaffold .
Molecular Structure Analysis
While the papers do not directly analyze the molecular structure of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid, the described compounds share structural features that could inform the analysis of the target molecule. The presence of tert-butyl groups and the introduction of fluorine atoms are common themes, and the stability conferred by these substituents could be extrapolated to the compound of interest .
Chemical Reactions Analysis
The fluorination reactions detailed in the first paper are particularly relevant for understanding the chemical reactivity of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid. The high stereoselectivity and yield of the fluorination reactions suggest that the compound could exhibit similar reactivity patterns, especially in the presence of Fluolead .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid can be inferred from the properties of related compounds discussed in the papers. The high thermal stability and resistance to hydrolysis of Fluolead imply that the target compound may also exhibit stability, which is advantageous for its potential applications in drug discovery and other industrial uses . The bismuth-based synthesis approach also suggests that the compound could be synthesized under mild conditions, which is beneficial for practical laboratory synthesis .
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese über Sulfinimine
- Anwendung: Forscher verwenden tert-Butansulfinamid, um N-Heterocyclen asymmetrisch zu synthetisieren. Dieser Prozess beinhaltet die Bildung von Sulfiniminen, die dann an Cyclisierungsreaktionen teilnehmen, um chirale heterocyclische Verbindungen zu ergeben .
NMR-Studien und Isotopenmarkierung
- Anwendung: Wissenschaftler markieren die Met (Methionin) und Ile (Isoleucin) δ1-Methylgruppen in Proteinen speziell mit [3,3–2H] 13C-Methyl-α-Ketobuttersäure und 13C-Methyl-Methionin. Diese Markierungstechnik hilft bei strukturellen Untersuchungen von Proteinen und Peptiden .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
The mode of action of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid are likely related to carbon–carbon bond formation, as suggested by its potential role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis, and they involve the use of organoboron reagents .
Pharmacokinetics
It is known that the adme (absorption, distribution, metabolism, and excretion) properties of a compound can significantly impact its bioavailability .
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of molecules.
Action Environment
The action, efficacy, and stability of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
3-(tert-butylsulfamoyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIQFJGPVKZBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2507785.png)
![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)




![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)

![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)



